2-Nitro-3-(1-hydroxyethyl)anisole
Description
2-Nitro-3-(1-hydroxyethyl)anisole is a substituted anisole derivative characterized by a methoxy group (-OCH₃) at the para position, a nitro (-NO₂) group at the ortho position (C2), and a 1-hydroxyethyl (-CH(OH)CH₃) substituent at the meta position (C3). This compound combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating unique electronic and steric effects that influence its reactivity and physical properties. The hydroxyethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to simpler anisole derivatives.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)7-4-3-5-8(14-2)9(7)10(12)13/h3-6,11H,1-2H3 |
InChI Key |
FCDCUOIGCZKTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Anisole, m-(2-nitrovinyl) (C9H9NO3)
- Structure: Features a nitrovinyl (-CH=CH-NO₂) group at the meta position and a methoxy group at the para position.
- Key Properties: Molecular weight: 179.17 g/mol. Boiling point: Not explicitly reported, but nitrovinyl groups typically increase thermal stability. Reactivity: The nitrovinyl group facilitates conjugation, making it reactive in Diels-Alder and Michael addition reactions.
- Contrast with Target Compound :
- The nitrovinyl group in Anisole, m-(2-nitrovinyl) introduces π-conjugation, whereas the hydroxyethyl group in 2-nitro-3-(1-hydroxyethyl)anisole introduces steric hindrance and hydrogen bonding.
- Applications: Nitrovinyl derivatives are often intermediates in polymer synthesis, whereas hydroxyethyl-substituted compounds may find use in pharmaceuticals due to enhanced solubility.
Benzene, 1-methoxy-2-methyl-3-nitro (C8H9NO3)
- Structure : Contains a methyl (-CH₃) group at C2 and a nitro group at C3, with methoxy at C1 (para to nitro).
- Key Properties :
- Molecular weight: 167.16 g/mol.
- Melting point: Likely higher than the target compound due to reduced polarity.
- Reactivity: Methyl groups are electron-donating but less polar than hydroxyethyl, leading to slower nucleophilic substitution rates.
- Contrast with Target Compound: The methyl group in this analog reduces solubility in water compared to the hydroxyethyl group. Catalytic hydrogenation data (from ) suggest that methyl substituents may favor cyclohexanol formation at lower temperatures (150°C), whereas hydroxyethyl groups could alter product distribution due to steric effects.
1-(2-Amino-6-nitrophenyl)ethanone (C8H8N2O3)
- Structure: Features an amino (-NH₂) group at C2, a nitro group at C6, and a ketone (-COCH₃) at C1.
- Key Properties: Molecular weight: 180.16 g/mol. Reactivity: The amino group enhances electrophilic substitution but is deactivated by the nitro group.
- Contrast with Target Compound: The absence of a methoxy group reduces aromatic activation compared to anisole derivatives. Applications: Amino-nitro compounds are often precursors to dyes, whereas hydroxyethyl-anisole derivatives may serve as drug intermediates.
Physicochemical and Reactivity Trends
Substituent Effects on Reactivity
- Electrophilic Substitution :
- Hydrogenation Behavior :
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